

# Proximity Ligation Assay for ZMYND19 Protein Interactions: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Zndm19*

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## Introduction

The Zinc Finger MYND-Type Containing 19 (ZMYND19) protein is an emerging regulator in significant cellular signaling pathways, notably in the negative regulation of the mTORC1 pathway. Understanding the protein-protein interactions of ZMYND19 is crucial for elucidating its biological functions and for the development of novel therapeutic strategies. The Proximity Ligation Assay (PLA) is a powerful and highly sensitive technique for the in situ detection, visualization, and quantification of protein-protein interactions. This document provides detailed application notes and protocols for utilizing PLA to investigate the interactions of ZMYND19 with its binding partners.

The core principle of PLA involves the use of antibodies to target two proteins of interest. If these proteins are in close proximity (typically less than 40 nm), attached DNA oligonucleotides can be ligated to form a circular DNA template.<sup>[1]</sup> This template is then amplified via rolling circle amplification, and the product is detected using fluorescent probes, appearing as distinct fluorescent spots. Each spot represents a single protein-protein interaction event. This method offers single-molecule resolution and allows for the study of interactions at endogenous protein levels within the cellular environment.<sup>[1]</sup>

Recent studies have identified that ZMYND19 and Muskelin 1 (MKLN1) act as substrates for the CTLH E3 ubiquitin ligase complex and play a role in inhibiting mTORC1 signaling at the lysosomal membrane.<sup>[2][3]</sup> Specifically, ZMYND19 and MKLN1 have been shown to associate

with each other and with key components of the mTORC1 pathway, including Raptor and RagA/C.[4][5] These interactions prevent the full activation of mTORC1.[2][3]

These application notes will focus on the PLA-based detection of the interaction between ZMYND19 and key proteins in the mTORC1 pathway, such as MKLN1 and Raptor.

## Data Presentation

While specific quantitative data from PLA studies on ZMYND19 interactions are not yet widely published, the expected outcomes can be inferred from co-immunoprecipitation (co-IP) and other protein interaction studies. The following table summarizes the qualitative interaction data that can be translated into expected PLA results. A successful PLA experiment would be expected to show a significant increase in PLA signals per cell for interacting pairs compared to negative controls.

Protein Pair	Interaction Evidence	Cellular Localization of Interaction	Expected PLA Result	Reference
ZMYND19 - MKLN1	Co-immunoprecipitation	Cytoplasm, Lysosomal Membrane	High number of PLA signals	[4][6]
ZMYND19 - Raptor	Co-immunoprecipitation	Cytoplasm, Lysosomal Membrane	Moderate to high number of PLA signals	[4][7]
ZMYND19 - RagA/C	Co-immunoprecipitation	Cytoplasm, Lysosomal Membrane	Moderate number of PLA signals	[4][5]
ZMYND19 - GFP	Negative Control	N/A	Minimal to no PLA signals	[7]
MKLN1 - GFP	Negative Control	N/A	Minimal to no PLA signals	[7]

## Experimental Protocols

This section provides a detailed protocol for performing a proximity ligation assay to detect the interaction between ZMYND19 and a protein of interest (e.g., MKLN1 or Raptor) in cultured cells. This protocol is adapted from standard Duolink® PLA protocols.

## Materials and Reagents

- Cells: Human cell line expressing endogenous or overexpressed ZMYND19 and the interacting partner of interest (e.g., HEK293T, YCCEL1).
- Primary Antibodies:
  - Rabbit anti-ZMYND19 antibody
  - Mouse anti-MKLN1 antibody or Mouse anti-Raptor antibody
  - Appropriate negative control antibodies (e.g., Rabbit IgG, Mouse IgG)
- Duolink® In Situ PLA Kit (Sigma-Aldrich/Merck):
  - Duolink® PLA Probes (anti-Rabbit PLUS and anti-Mouse MINUS)
  - Duolink® In Situ Detection Reagents (e.g., Red, Green, or FarRed)
  - Duolink® In Situ Wash Buffers (A and B)
  - Duolink® In Situ Blocking Solution
  - Duolink® In Situ Antibody Diluent
- General Reagents:
  - Phosphate-buffered saline (PBS)
  - Formaldehyde (or other suitable fixative)
  - Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
  - DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

- Mounting medium
- Equipment:
  - Glass coverslips or chamber slides
  - Humidity chamber
  - Incubator (37°C)
  - Fluorescence microscope with appropriate filters

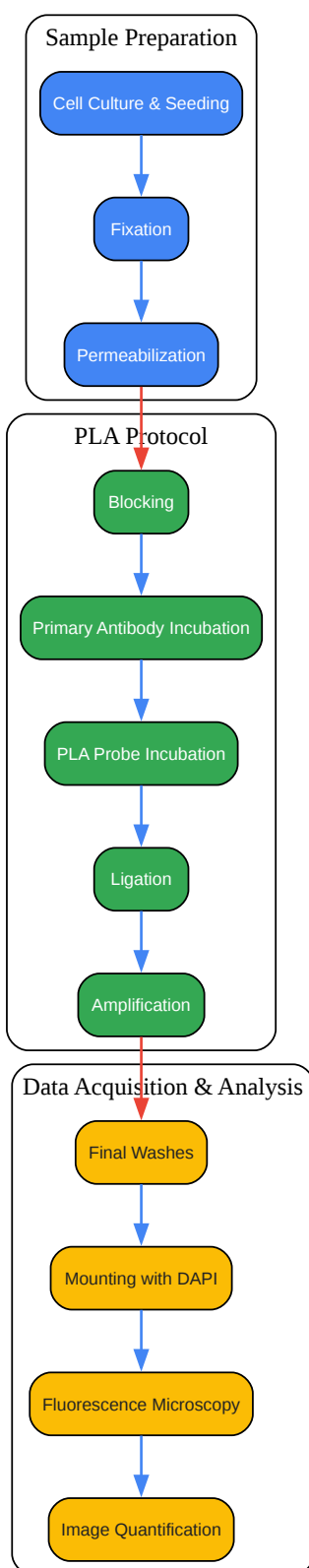
## Protocol

- Cell Culture and Preparation:
  1. Seed cells on glass coverslips or in chamber slides to achieve 60-70% confluency on the day of the experiment.
  2. Wash cells twice with PBS.
  3. Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
  4. Wash cells three times with PBS.
  5. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
  6. Wash cells three times with PBS.
- Blocking:
  1. Add Duolink® Blocking Solution to cover the cells on the coverslip.
  2. Incubate in a humidity chamber for 60 minutes at 37°C.
- Primary Antibody Incubation:

1. Dilute the primary antibodies (e.g., rabbit anti-ZMYND19 and mouse anti-MKLN1) in Duolink® Antibody Diluent to their optimal concentrations (determined by titration).
  2. Tap off the blocking solution from the coverslips.
  3. Add the primary antibody solution to the cells.
  4. Incubate in a humidity chamber overnight at 4°C.[8]
- PLA Probe Incubation:
    1. Wash the coverslips twice for 5 minutes each with 1x Wash Buffer A.
    2. Dilute the Duolink® PLA probes (anti-Rabbit PLUS and anti-Mouse MINUS) 1:5 in Duolink® Antibody Diluent.
    3. Add the PLA probe solution to the cells.
    4. Incubate in a humidity chamber for 1 hour at 37°C.
  - Ligation:
    1. Wash the coverslips twice for 5 minutes each with 1x Wash Buffer A.
    2. Prepare the ligation solution by diluting the Ligation stock 1:5 in high-purity water and then adding Ligase to a 1:40 dilution.
    3. Add the ligation solution to the cells.
    4. Incubate in a humidity chamber for 30 minutes at 37°C.[9]
  - Amplification:
    1. Wash the coverslips twice for 2 minutes each with 1x Wash Buffer A.
    2. Prepare the amplification solution by diluting the Amplification stock 1:5 in high-purity water and then adding Polymerase to a 1:80 dilution.
    3. Add the amplification solution to the cells.

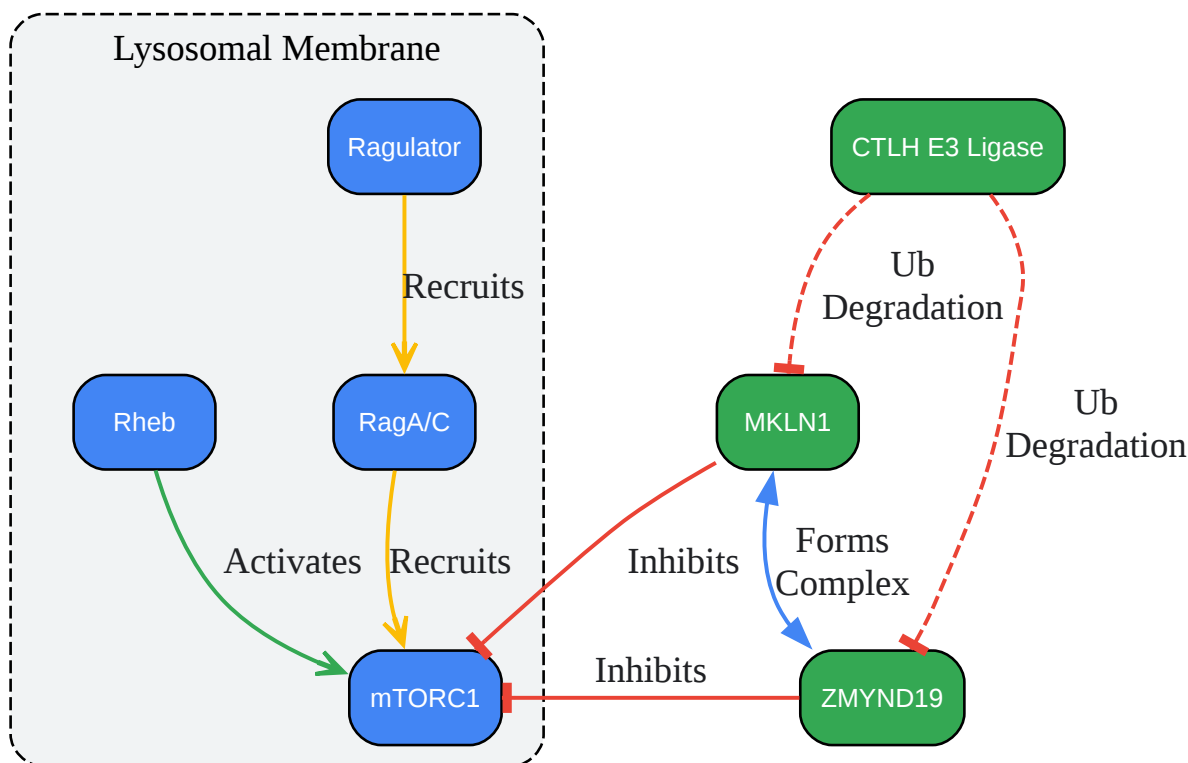
4. Incubate in a humidity chamber for 100 minutes at 37°C. Protect from light.
- Final Washes and Mounting:
    1. Wash the coverslips twice for 10 minutes each with 1x Wash Buffer B.
    2. Wash once for 1 minute with 0.01x Wash Buffer B.
    3. Mount the coverslips on glass slides using a mounting medium containing DAPI.
  - Image Acquisition and Analysis:
    1. Visualize the PLA signals using a fluorescence microscope. Each fluorescent spot represents an interaction.
    2. Capture images using appropriate filters for the chosen fluorophore and DAPI. It may be necessary to acquire a Z-stack of images to capture all signals within a cell.
    3. Quantify the number of PLA signals per cell using image analysis software (e.g., ImageJ with the BlobFinder plugin).
    4. Normalize the results by the number of cells (nuclei) in each field of view.

## Mandatory Visualizations



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Caption: Proximity Ligation Assay Experimental Workflow.



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Caption: ZMYND19 in the mTORC1 Signaling Pathway.

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